molecular formula C16H12BrNO2 B5870483 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione

5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione

Cat. No.: B5870483
M. Wt: 330.17 g/mol
InChI Key: WYJYIUGZTSMCJB-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5-position and a 2,4-dimethylphenyl group at the 2-position.

Properties

IUPAC Name

5-bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-9-3-6-14(10(2)7-9)18-15(19)12-5-4-11(17)8-13(12)16(18)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJYIUGZTSMCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific synthetic route for this compound may involve the following steps:

    Bromination: Introduction of a bromine atom at the 5-position of the isoindoline-1,3-dione nucleus.

    Substitution: Attachment of the 2,4-dimethylphenyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the compound to higher oxidation states.

    Reduction: Reduction of the compound to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted isoindoline-1,3-dione derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione include:

Uniqueness

The uniqueness of 5-Bromo-2-(2,4-dimethylphenyl)isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the 2,4-dimethylphenyl group and the bromine atom at the 5-position differentiates it from other isoindoline-1,3-dione derivatives, leading to unique biological and chemical properties.

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